molecular formula C10H6O8 B14079220 1,2,3,5-Benzene-tetracarboxylic acid CAS No. 479-47-0

1,2,3,5-Benzene-tetracarboxylic acid

Cat. No.: B14079220
CAS No.: 479-47-0
M. Wt: 254.15 g/mol
InChI Key: NHDLVKOYPQPGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,5-Benzene-tetracarboxylic acid is an organic compound with the molecular formula C₁₀H₆O₈. It is a derivative of benzene, where four carboxyl groups are attached to the benzene ring at the 1, 2, 3, and 5 positions. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

1,2,3,5-Benzene-tetracarboxylic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 1,2,3,5-tetramethylbenzene using strong oxidizing agents such as potassium permanganate or nitric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

In industrial settings, the compound can be produced on a larger scale using similar oxidation methods, but with optimized reaction conditions to increase yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .

Chemical Reactions Analysis

1,2,3,5-Benzene-tetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.

    Substitution: The carboxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,3,5-Benzene-tetracarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3,5-benzene-tetracarboxylic acid exerts its effects depends on its application. In the context of MOFs, the compound acts as a ligand, coordinating with metal ions to form stable structures. These structures can then interact with guest molecules, facilitating processes such as gas adsorption and catalysis .

In biological systems, the compound can interact with proteins and other biomolecules, influencing their function and activity. The specific molecular targets and pathways involved vary depending on the application and the biological context .

Properties

CAS No.

479-47-0

Molecular Formula

C10H6O8

Molecular Weight

254.15 g/mol

IUPAC Name

benzene-1,2,3,5-tetracarboxylic acid

InChI

InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)5(2-3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)

InChI Key

NHDLVKOYPQPGNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.